

Reactivity of 2-Cyanoethyl Isothiocyanate with Amino Acids: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Cyanoethyl isothiocyanate

Cat. No.: B101025

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Introduction

Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds characterized by the $-N=C=S$ functional group. They are widely recognized for their biological activities, including chemopreventive and therapeutic properties. This guide focuses on the reactivity of a specific isothiocyanate, **2-cyanoethyl isothiocyanate**, with amino acids. While specific quantitative data for **2-cyanoethyl isothiocyanate** is limited in the available scientific literature, this document provides a comprehensive overview of the well-established reactivity of the isothiocyanate group with amino acid residues. The principles, reaction mechanisms, and experimental considerations detailed herein are based on studies of analogous isothiocyanates and are intended to serve as a foundational resource for researchers working with **2-cyanoethyl isothiocyanate**.

The reactivity of isothiocyanates is primarily dictated by the electrophilic nature of the central carbon atom in the $-N=C=S$ group, making it susceptible to nucleophilic attack by the functional groups present in amino acid side chains and the N-terminal α -amino group. The most significant reactions occur with the thiol group of cysteine and the ϵ -amino group of lysine.

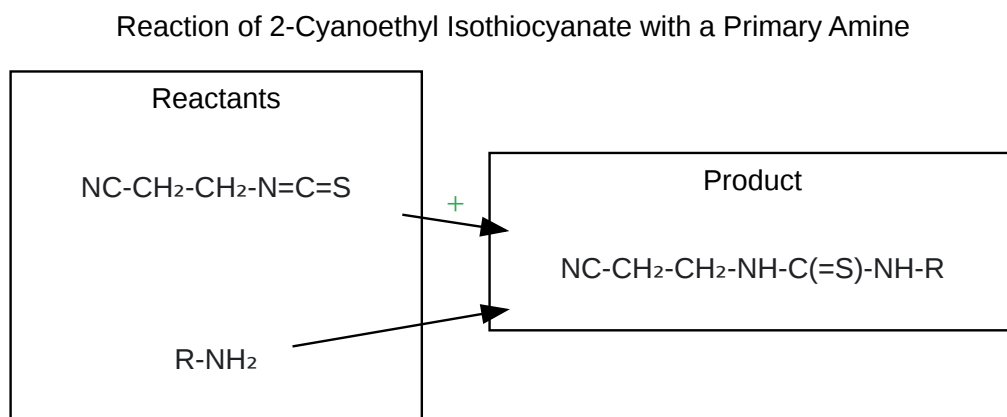
Core Reactivity with Amino Acids

The primary reactions of isothiocyanates with amino acids involve the nucleophilic addition of the amino or thiol groups to the central carbon of the isothiocyanate moiety.

Reaction with Primary Amines (e.g., Lysine)

Isothiocyanates react with primary amines, such as the ϵ -amino group of lysine residues and the N-terminal α -amino group of proteins, to form stable thiourea derivatives. This reaction is highly pH-dependent, favoring alkaline conditions (pH 9-11) where the amino group is deprotonated and thus more nucleophilic.

General Reaction Scheme with Amines:



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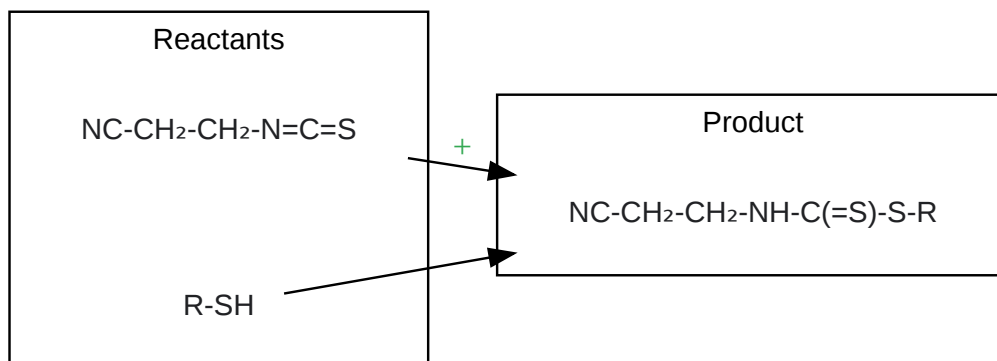
Caption: Formation of a thiourea adduct.

Reaction with Thiols (e.g., Cysteine)

The reaction of isothiocyanates with the thiol group of cysteine residues results in the formation of dithiocarbamate adducts. This reaction is favored at a slightly acidic to neutral pH range (pH 6-8). Dithiocarbamate formation is often reversible, and the isothiocyanate can be transferred to other nucleophiles, such as amines, in a process known as transthiocarbamylation.

General Reaction Scheme with Thiols:

Reaction of 2-Cyanoethyl Isothiocyanate with a Thiol

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Caption: Formation of a dithiocarbamate adduct.

Quantitative Data on Isothiocyanate Reactivity

While specific kinetic and yield data for **2-cyanoethyl isothiocyanate** are not readily available in the reviewed literature, the following tables summarize representative data for other isothiocyanates to provide a comparative context for their reactivity with amino acids and related nucleophiles.

Table 1: Reactivity of Various Isothiocyanates with Thiol Groups on Tubulin

Isothiocyanate	ITC:Tubulin Cysteine Ratio	Number of Thiols Modified
Benzyl-ITC (BITC)	1:1	9.5
Benzyl-ITC (BITC)	2:1	11.7
Phenethyl-ITC (PEITC)	1:1	6.2
Phenethyl-ITC (PEITC)	2:1	9.1
Sulforaphane (SFN)	1:1	2.

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